Sodium ethoxide

Beschreibung

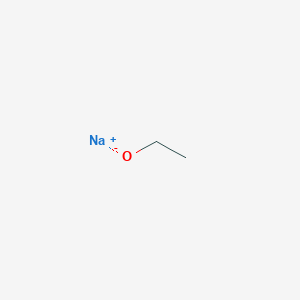

Structure

2D Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

sodium;ethanolate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H5O.Na/c1-2-3;/h2H2,1H3;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDRKDTQENPPHOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H5ONa, C2H5NaO | |

| Record name | SODIUM ETHANOLATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0674 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | sodium ethoxide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Sodium_ethoxide | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3027089 | |

| Record name | Ethanol, sodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3027089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

68.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Liquid; Liquid, Other Solid, White or yellowish hygroscopic solid; Decomposed by air and water; [Merck Index] Off-white powder with an odor of alcohol; [MSDSonline], WHITE-TO-YELLOW POWDER. | |

| Record name | Ethanol, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sodium ethanolate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7109 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | SODIUM ETHANOLATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0674 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

SOL IN ABSOLUTE ALCOHOL | |

| Record name | SODIUM ETHANOLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5637 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

WHITE OR YELLOWISH POWDER, WHITE POWDER SOMETIMES HAVING BROWNISH TINGE | |

CAS No. |

141-52-6 | |

| Record name | Sodium ethanolate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000141526 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanol, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethanol, sodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3027089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium ethanolate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.989 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SODIUM ETHANOLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1I9504387J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | SODIUM ETHANOLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5637 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SODIUM ETHANOLATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0674 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Synthetic Methodologies and Preparation of Sodium Ethoxide for Research Applications

Laboratory Synthesis Routes for High-Purity Sodium Ethoxide

The preparation of this compound in a laboratory setting can be approached through two primary pathways, each with distinct advantages and considerations regarding reagent cost, reaction completeness, and product purity.

The classic and most straightforward method for synthesizing high-purity this compound involves the direct reaction of metallic sodium with absolute ethanol (B145695). wikipedia.orgresearchgate.netchemistrylearner.com This reaction is a vigorous redox process where sodium metal is oxidized, and the acidic proton of the ethanol's hydroxyl group is reduced, leading to the formation of this compound and hydrogen gas. libretexts.orgquora.comyoutube.com

The balanced chemical equation for this reaction is: 2 Na + 2 CH₃CH₂OH → 2 CH₃CH₂ONa + H₂ wikipedia.orgquora.com

For laboratory-scale synthesis, small pieces of freshly cut sodium metal are carefully added to absolute ethanol under a controlled environment. researchgate.netjetir.org The reaction is exothermic and proceeds steadily, evidenced by the effervescence of hydrogen gas. youtube.comchemguide.co.uk To obtain the solid, anhydrous product, the excess ethanol is typically removed under vacuum after the reaction is complete. researchgate.net A variation involves using a co-solvent like dry toluene, which can be distilled off azeotropically to remove the last traces of ethanol. researchgate.net The resulting product is a white solid, although it may appear as a pale yellow. researchgate.netyoutube.com The use of absolute (anhydrous) ethanol is critical to prevent the formation of sodium hydroxide (B78521) as a byproduct. researchgate.net

Table 1: Typical Laboratory Preparation via Sodium Metal

| Parameter | Condition/Procedure | Reference |

|---|---|---|

| Reactants | Metallic Sodium, Absolute Ethanol | wikipedia.orgresearchgate.net |

| Atmosphere | Inert gas (e.g., Argon) | ias.ac.in |

| Temperature | Room temperature, often cooled initially | google.comnih.gov |

| Observation | Bubbles of hydrogen gas | chemguide.co.uk |

| Product Isolation | Evaporation or distillation of excess ethanol under vacuum | researchgate.netiucr.org |

| Product Form | White to yellowish solid powder | wikipedia.orgyoutube.com |

An alternative and more economical route to this compound utilizes sodium hydroxide (NaOH) and ethanol. chemistrylearner.comchemicalbook.com This method avoids the handling of reactive sodium metal but presents challenges related to chemical equilibrium. The reaction is a reversible acid-base reaction:

NaOH + CH₃CH₂OH ⇌ CH₃CH₂ONa + H₂O chemistrylearner.comquora.com

The primary challenge in this synthesis is the presence of water as a product, which shifts the equilibrium to the left, resulting in incomplete conversion to the ethoxide. wikipedia.orgchemicalbook.comquora.com For many applications where absolute purity is not essential, this mixture may be sufficient. sciencemadness.org However, for research requiring high-purity this compound, the water must be removed to drive the reaction toward the products. chemistrylearner.com

Several techniques can be employed to achieve this:

Azeotropic Distillation : Using an entraining agent like benzene (B151609) or cyclohexane (B81311) to form a ternary azeotrope with ethanol and water, which can be distilled off. chembk.com

Molecular Sieves : The addition of molecular sieves (specifically 3A) to the reaction mixture can selectively absorb the water as it is formed. chemicalbook.comsciencemadness.org

Precipitation : The this compound can be purified by precipitation from the reaction mixture using an anhydrous anti-solvent like acetone. wikipedia.orgchemicalbook.comsciencemadness.org

A study demonstrated the synthesis of a concentrated this compound solution at ambient temperature using 90% ethanol in excess with 99% pure sodium hydroxide, achieving a molar conversion of 88.49% after approximately 3.5 hours. sciencepublishinggroup.comresearchgate.net

Advanced Preparation Techniques for Enhanced Purity and Reactivity

For specialized research applications demanding exceptionally high purity and controlled reactivity, advanced preparation techniques have been developed. These methods often focus on minimizing impurities and controlling the physical form of the final product.

One patented method describes a process for producing a stable, liquid this compound solution with a concentration greater than 20% and a yield exceeding 94%. google.com This technique involves the dropwise addition of absolute ethanol to metallic sodium and an inhibitor in a reactor under vacuum at a controlled temperature of 0-30 °C. The use of an inhibitor is noted to extend the storage time of the resulting solution to over six months under low-temperature, dark conditions. google.com

Another advanced approach is solvothermal synthesis. In one example, sodium metal and anhydrous ethanol were heated in a high-pressure autoclave at 220 °C for 72 hours. chemicalbook.com This method can yield highly crystalline material.

Purification of the product from the sodium hydroxide route can be improved by using excess NaOH as a drying agent for the ethanol solution. wikipedia.orgsciencemadness.org The goal of these advanced techniques is to produce a this compound reagent that is free from contaminants like sodium hydroxide and water, which can interfere with sensitive organic reactions, ensuring greater reproducibility in research findings. wikipedia.org

Considerations for Anhydrous Reaction Conditions in this compound Synthesis

The presence of water is highly detrimental to both the synthesis and stability of this compound. This compound is extremely sensitive to moisture and readily hydrolyzes upon contact with water to form sodium hydroxide and ethanol. wikipedia.orgsciencemadness.orgguidechem.com

CH₃CH₂ONa + H₂O → CH₃CH₂OH + NaOH wikipedia.org

This hydrolysis reaction has several negative consequences for research applications:

Contamination : It introduces sodium hydroxide into the product, which is a weaker base than this compound and can lead to different or unwanted side reactions. wikipedia.org

Reduced Yield and Potency : The intended reagent is consumed, reducing the effective concentration of the strong base required for the desired chemical transformation. quora.com

Irreproducibility : Samples contaminated with varying amounts of sodium hydroxide can lead to inconsistent and unreliable experimental results. wikipedia.org

Therefore, maintaining anhydrous conditions throughout the synthesis and storage is paramount. This involves:

Using Absolute Ethanol : The ethanol used as a reactant must be thoroughly dried. researchgate.net

Inert Atmosphere : The reaction should be carried out under a dry, inert atmosphere, such as nitrogen or argon, to prevent exposure to atmospheric moisture and carbon dioxide. wikipedia.orgias.ac.in this compound can also react with CO₂ from the air, further degrading the sample. wikipedia.org

Proper Storage : The final product must be stored in tightly sealed, airless containers, often under an inert gas, to protect it from degradation. chemicalbook.comchembk.com

Characterization Techniques for Synthesized this compound in Research

To ensure the quality and purity of synthesized this compound, several analytical techniques are employed. These methods confirm the compound's identity, structure, and the absence of impurities.

Titrimetric Analysis : A common method to determine the purity or concentration of a this compound solution is through titration. nih.gov This typically involves titrating the basic ethoxide solution with a standardized solution of a strong acid, such as hydrochloric acid (HCl), to a specific endpoint, often determined by a pH indicator. sciencepublishinggroup.comavantorsciences.com This provides a quantitative measure of the active base content.

Infrared (IR) Spectroscopy : Fourier-transform infrared (FTIR) spectroscopy is used to identify the functional groups present in the molecule and confirm the formation of the ethoxide. ias.ac.in The IR spectra of this compound show characteristic absorption bands that can be compared to literature values to verify the compound's identity. jetir.orgias.ac.in

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is a powerful tool for structural elucidation.

¹H NMR and ¹³C NMR spectra can confirm the presence of the ethyl group and the correct chemical environment of the carbon and hydrogen atoms. spectrabase.comresearchgate.net

¹⁷O NMR spectroscopy has been used to study this compound in ethanol solution, showing that the chemical shift of the oxygen resonance changes linearly with the concentration of the catalyst ion. researchgate.netcdnsciencepub.com This technique provides direct insight into the electronic environment of the oxygen atom. cdnsciencepub.com

X-ray Diffraction (XRD) : For solid this compound, powder X-ray diffraction is used to determine its crystal structure and confirm phase purity. ias.ac.in Studies have shown that this compound crystallizes in a tetragonal crystal structure. ias.ac.iniucr.org

Table 2: Characterization Data for this compound

| Technique | Observation / Finding | Reference |

|---|---|---|

| Titration | Quantifies active base content using a standard acid. | nih.govsciencepublishinggroup.com |

| FTIR Spectroscopy | Confirms functional groups, matches literature spectra. | ias.ac.in |

| ¹⁷O NMR | Chemical shift is linearly dependent on concentration in ethanol. | researchgate.netcdnsciencepub.com |

| X-Ray Diffraction | Reveals a tetragonal crystal structure for the solid state. | ias.ac.iniucr.org |

Applications of Sodium Ethoxide in Advanced Organic Synthesis

Pharmaceutical Synthesis and Drug Development

The synthesis of complex organic molecules is the cornerstone of modern pharmaceutical development. Sodium ethoxide's strong basicity and nucleophilicity make it an indispensable reagent in the creation of numerous active pharmaceutical ingredients (APIs) and their intermediates. alkimia.co.inanhaochemical.com

This compound is a key reagent in several classic organic reactions that are fundamental to the synthesis of a wide array of pharmaceuticals. It is prominently used as a strong base in condensation and alkylation reactions. alkimia.co.inwikipedia.org Two of the most notable of these reactions are the Claisen condensation and the malonic ester synthesis. wikipedia.org

In the Claisen condensation , this compound is used to deprotonate the α-carbon of an ester, forming an enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of another ester molecule to form a β-keto ester. alkimia.co.inwikipedia.org This reaction is crucial for building the carbon skeleton of many drug molecules.

The malonic ester synthesis provides an efficient route to substituted carboxylic acids. Diethyl malonate, or a similar malonic ester, is deprotonated by this compound at the carbon alpha to both carbonyl groups. The resulting carbanion undergoes nucleophilic substitution with an alkyl halide. Subsequent hydrolysis and decarboxylation yield a carboxylic acid. wikipedia.org This method is particularly useful for synthesizing a variety of substituted acetic acids which are precursors to many APIs. wikipedia.org

A number of well-established pharmaceutical compounds are synthesized using this compound. These include barbiturates like phenobarbital (B1680315) (an anticonvulsant), butazone (a non-steroidal anti-inflammatory drug), and the diuretic methyldopa. chemicalbook.comgoogle.com It is also employed in the synthesis of other important drugs such as the local anesthetic tetracaine (B1683103) hydrochloride, the antimicrobial pyrimethamine, and the anticancer agent methotrexate. chemicalbook.comgoogle.com The synthesis of the local anesthetic procaine (B135) can also be achieved through the direct reaction of benzocaine (B179285) with 2-diethylaminoethanol in the presence of this compound. wikipedia.org

Table 1: Examples of APIs Synthesized Using this compound

| Active Pharmaceutical Ingredient (API) | Therapeutic Class | Role of this compound |

| Phenobarbital | Anticonvulsant | Base in condensation reactions |

| Phenylbutazone (Butazone) | Anti-inflammatory | Base in synthesis |

| Methyldopa | Antihypertensive | Catalyst in synthesis |

| Tetracaine hydrochloride | Local anesthetic | Base in synthesis |

| Pyrimethamine | Antimalarial/Antiparasitic | Base in synthesis |

| Methotrexate | Anticancer/Antirheumatic | Catalyst in synthesis |

| Procaine | Local anesthetic | Base in transesterification |

Targeted drug delivery systems are advanced therapeutic strategies designed to deliver a drug to a specific site in the body, thereby increasing its efficacy and reducing off-target side effects. mdpi.comnih.gov These systems often utilize nanocarriers, such as nanoparticles, to encapsulate and transport the API. nih.gov

While this compound is not typically involved in the direct synthesis of the nanoparticle carriers themselves, its role in the synthesis of the API is a critical prerequisite. The synthesis of complex drug molecules, which are later incorporated into these advanced delivery systems, frequently relies on the chemical transformations facilitated by this compound. alkimia.co.inchemicalbook.com For instance, the synthesis of a potent anticancer drug, which is subsequently encapsulated within a liposome (B1194612) or a polymeric nanoparticle for targeted delivery to a tumor, may involve steps where this compound is used as a catalyst or base. Therefore, this compound's contribution to targeted drug delivery is primarily in the production of the therapeutic payload.

The rise of antibiotic resistance has spurred significant research into novel antimicrobial agents. This compound plays a role in the synthesis of heterocyclic compounds, which are a rich source of new drug candidates. One such class of compounds is the isoxazoles, which have been investigated for their potential as antimicrobial and antitubercular agents. The synthesis of certain isoxazole (B147169) derivatives can be achieved using this compound as a catalyst to facilitate the cyclization reaction, a key step in forming the isoxazole ring structure.

Agrochemical and Fine Chemical Synthesis

The applications of this compound extend beyond the pharmaceutical industry into the synthesis of agrochemicals and other fine chemicals. alkimia.co.in It is widely used as a strong alkaline catalyst and ethoxylating agent in the pesticide industry. chemicalbook.com While specific publicly available examples of pesticides synthesized using this compound are limited, its role in key organic reactions suggests its use in creating a variety of active ingredients for herbicides, insecticides, and fungicides. It is also used as an analytical reagent in this sector. chemicalbook.com Furthermore, its utility in condensation, esterification, and etherification reactions makes it a valuable reagent in the broader fine chemical industry for producing a diverse range of organic compounds. alkimia.co.in

Polymer Chemistry and Materials Science

In the realm of polymer chemistry and materials science, this compound demonstrates its versatility as both a catalyst for polymerization and a reagent in the production of novel materials. alkimia.co.in

This compound can function as an initiator for anionic addition polymerization. alkimia.co.in For instance, in the ring-opening polymerization of ethylene (B1197577) oxide, this compound can initiate the reaction, leading to the formation of poly(ethylene oxide), a polymer with numerous applications in medicine and industry. It is also used as a catalyst in the production of other polymers and resins. alkimia.co.in

Depolymerization of Post-Consumer Polyethylene (B3416737) Terephthalate (B1205515) (PET) Waste

This compound has emerged as a cost-effective and environmentally benign catalyst for the chemical recycling of post-consumer polyethylene terephthalate (PET) waste. rsc.orgrsc.org The primary method employed is glycolysis, a process that breaks down the long polymer chains of PET into its monomer, bis(2-hydroxyethyl)terephthalate (BHET). rsc.orgdgmk.de This monomer can then be reintegrated into standard PET production lines, promoting a circular economy. rsc.org

The catalytic mechanism involves the deprotonation of ethylene glycol (EG) by this compound. rsc.org The resulting, more nucleophilic glycol then attacks the carbonyl group of the PET polymer chain, leading to transesterification and the eventual breakdown of the polymer into BHET monomers. rsc.org

Research has focused on optimizing the reaction conditions to maximize PET conversion and BHET yield. Key parameters studied include reaction temperature, the molar ratio of PET to this compound, the molar ratio of ethylene glycol to PET, reaction time, and PET particle size. rsc.orgdgmk.de Optimized studies have demonstrated that high PET conversion (98%) and an isolated BHET yield (76%) can be achieved at a temperature of 197°C. dgmk.de Kinetic investigations show that the depolymerization reaction is endothermic and follows a first-order reversible reaction model at higher temperatures (170–197 °C). acs.org

This compound's performance has been shown to be comparable to, and in some cases better than, other commonly used catalysts like zinc acetate (B1210297) and cobalt acetate. rsc.orgdgmk.de Its low cost and the potential for recycling both the ethylene glycol and the catalyst make it a promising candidate for large-scale industrial application in PET recycling. rsc.org

Table 1: Comparative Performance of Catalysts in PET Glycolysis

| Catalyst | PET Conversion (%) | BHET Yield (%) | Source |

|---|---|---|---|

| This compound | 98 | 76 | rsc.org, dgmk.de |

| Zinc Acetate | 97 | 75 | rsc.org, dgmk.de |

Synthesis of Advanced Materials, e.g., Graphene Foams and Sulfur Dots

This compound serves as a critical reagent in the synthesis of advanced materials with unique properties and applications.

Graphene Foams: this compound is utilized in the "bottom-up" chemical vapor deposition synthesis of few-layer graphene sheets and platelets. rsc.org This method allows for the growth of graphene films on various substrates. rsc.org In another approach, graphene frameworks (GFs) are synthesized through solvothermal and rapid pyrolytic processes using an alcohol-sodium hydroxide (B78521) system, where this compound can be an intermediate. acs.org Under the catalytic influence of sodium, carbon atoms from the decomposition of the precursor self-assemble into a three-dimensional graphene structure. acs.org These resulting graphene foams exhibit high specific capacitance, making them suitable for energy storage applications like supercapacitors. acs.org

Sulfur Dots: In the field of nanomaterials, this compound has been identified as a crucial component in the synthesis of solid-state self-quenching-resistant sulfur dots. sigmaaldrich.com A solvent-type passivation strategy using this compound helps control the optical properties of these quantum dots, which have potential applications in optoelectronics. sigmaaldrich.com While many methods for synthesizing sulfur quantum dots (SQDs) rely on the reaction of elemental sulfur with sodium hydroxide, alternative approaches are being explored. frontiersin.org For instance, a solvothermal method using ethanol (B145695) as a solvent has been used to prepare small-size SQDs. globethesis.com The resulting SQDs exhibit fluorescence and have applications in bioimaging and sensing. globethesis.comresearchgate.net

Catalysis in Biodiesel Production

This compound is an effective alkaline catalyst in the transesterification of triglycerides (found in vegetable oils and animal fats) with ethanol to produce fatty acid ethyl esters (FAEEs), commonly known as biodiesel. nih.govextension.org The active catalyst is the ethoxide ion (–OCH₂CH₃), which performs a nucleophilic attack on the carbonyl group of the triglyceride molecules, leading to the formation of ethyl esters. extension.org

Compared to other common alkaline catalysts like sodium hydroxide (NaOH) and potassium hydroxide (KOH), this compound offers distinct advantages. When NaOH or KOH are dissolved in alcohol to create the active alkoxide catalyst, water is formed as a byproduct. extension.org This water can lead to saponification (soap formation), which consumes the catalyst and reduces the final biodiesel yield. extension.org Since this compound can be prepared and used in a water-free process, it minimizes soap formation, leading to a more efficient reaction. extension.org

Although this compound can be more expensive than hydroxide catalysts, its higher efficiency often makes it more economical in practice. okstate.edu Generally, a smaller amount of this compound is required to achieve the same level of conversion compared to NaOH or KOH. okstate.edu Alkaline catalysts like this compound can accelerate the transesterification reaction by as much as 4,000 times compared to acid catalysts. nih.gov

Table 2: Comparison of Common Catalysts in Biodiesel Production

| Catalyst | Typical Amount (% of oil weight) | Byproduct Formation | Key Advantage | Source |

|---|---|---|---|---|

| This compound | 0.3 - 0.5% | Minimal (water-free process) | High efficiency, less soap formation | okstate.edu |

| Sodium Hydroxide (NaOH) | 0.5 - 1.5% | Water (leads to soap) | Low cost | extension.org, okstate.edu |

Advanced Applications in Corrosion Inhibition and Lignin (B12514952) Depolymerization

This compound's reactivity is also harnessed in other specialized chemical processes, including the synthesis of corrosion inhibitors and the breakdown of complex biopolymers like lignin.

Corrosion Inhibition: this compound is used as a base in the synthesis of organic compounds designed to protect metals from corrosion. sigmaaldrich.com For example, it facilitates the creation of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile compounds, which have shown effectiveness as corrosion inhibitors for steel alloys. sigmaaldrich.com These inhibitor molecules can form a protective chemisorption film on the metal surface, blocking the active sites where corrosion occurs. nih.gov

Lignin Depolymerization: Lignin, a complex polymer found in plant cell walls, is a potential source of bio-based aromatic chemicals and fuel additives. nih.gov this compound is employed in the organic solvent fractionation step during lignin depolymerization. sigmaaldrich.com This process aims to break down the large lignin polymer into smaller, more valuable monophenolic compounds. sigmaaldrich.com Catalytic depolymerization using supercritical ethanol can convert lignin into a lignin oil. nih.gov However, controlling the reaction is crucial, as reactive lignin fragments can also repolymerize into char. nih.govmdpi.com Research continues to optimize conditions to maximize the yield of desired depolymerized products. nih.govresearchgate.net

Crystallographic and Structural Studies of Sodium Ethoxide

Crystal Structure Determination of Anhydrous Sodium Ethoxide

The crystal structure of anhydrous this compound (NaOEt), a compound synthesized as early as 1837, was not determined until much later through modern crystallographic techniques. researchgate.net The structure was successfully resolved using powder X-ray diffraction (PXRD) data. iucr.orgnih.gov Initial analyses of the powder patterns of phase-pure NaOEt indicated a tetragonal unit cell. iucr.org

Through Rietveld refinements, the crystal structure was determined to belong to the space group P42₁m, with two formula units (Z = 2) per unit cell. researchgate.netiucr.orgnih.gov The structure of this compound is a layered type, analogous to the anti-PbO structure. researchgate.netiucr.orgnih.gov It consists of quadratic nets formed by sodium and oxygen atoms. researchgate.net These layers of alternating Na⁺ and O⁻ centers are arranged with the ethyl groups pointing outwards on both sides of the layers. researchgate.netwikipedia.org The ethyl layers then pack back-to-back, creating a lamellar structure. wikipedia.org A notable feature of the anhydrous crystal structure is the disorder of the ethyl groups. researchgate.netiucr.orgnih.gov

Table 1: Crystallographic Data for Anhydrous this compound (NaOEt)

| Parameter | Value |

|---|---|

| Chemical Formula | C₂H₅ONa |

| Crystal System | Tetragonal |

| Space Group | P42₁m |

| a (Å) | 4.4215(6) |

| c (Å) | 9.088(24) |

| Z | 2 |

| Structure Type | anti-PbO |

Data sourced from multiple studies. researchgate.netiucr.orgias.ac.in

Investigation of this compound Solvates and Their Crystal Structures

In addition to the anhydrous form, this compound is known to form solvates, particularly with its parent alcohol, ethanol (B145695). The most well-characterized solvate is the this compound ethanol disolvate (NaOEt·2EtOH). researchgate.netiucr.orgnih.gov The synthesis of this compound by reacting sodium with ethanol can often result in a mixture of phases, including both the anhydrous form and this disolvate. iucr.org

Unlike the anhydrous form, the crystal structure of NaOEt·2EtOH was determined from single-crystal X-ray diffraction. researchgate.netiucr.orgnih.gov The structure of this solvate is fundamentally different from the layered arrangement of the anhydrous compound. It features chain structures composed of Na⁺, ethoxide (–O⁻), and ethanol (–OH) groups, which are encased by the alkyl groups. researchgate.netiucr.orgnih.gov The integrity of these chains is maintained by a network of hydrogen bonds, which diverge widely among different sodium alkoxide solvate structures. researchgate.netiucr.org Colorless, needle-like crystals of the disolvate can be formed when a gel resulting from the reaction of sodium and ethanol is stored over time. rsc.org

Table 2: Characterized this compound Solvate

| Compound Name | Chemical Formula | Crystal Structure Feature |

|---|---|---|

| This compound ethanol disolvate | NaOEt·2EtOH | Chain structures of Na⁺, –O⁻, and –OH groups |

Information sourced from crystallographic studies. researchgate.netiucr.orgnih.gov

Phase Transformations and Polymorphism in Solid this compound

The solid-state chemistry of this compound is marked by the challenge of obtaining it as a pure phase. iucr.org The reaction of sodium with ethanol, followed by the removal of the excess solvent, frequently yields a mixture of two to four distinct solid phases. iucr.org These mixtures can include anhydrous NaOEt, the NaOEt·2EtOH disolvate, and other phases whose compositions have not been fully determined. rsc.org

This tendency to form multiple phases highlights the complexity of its solid-state behavior. The specific phase composition of the product depends heavily on the synthesis and drying conditions. For instance, evaporation of ethanol at room temperature under vacuum often results in a multiphase product. iucr.org However, researchers have found that phase-pure anhydrous NaOEt can be obtained by evaporating the excess ethanol under vacuum at a controlled temperature of 50°C for several hours. iucr.org While distinct polymorphic forms of anhydrous this compound itself are not extensively documented, the system's propensity to exist as a mixture of anhydrous and solvated forms is a critical aspect of its structural chemistry.

Spectroscopic Characterization of Crystalline and Amorphous Phases (e.g., IR, XRD)

X-ray diffraction (XRD) is a primary tool for the structural characterization of this compound and its related phases. ias.ac.inresearchgate.net Powder XRD patterns are crucial for distinguishing between the anhydrous form (NaOEt) and its solvates, such as the ethanol disolvate (NaOEt·2EtOH), as each phase presents a unique diffraction pattern. rsc.org For the anhydrous crystalline phase, XRD analysis has confirmed a tetragonal crystal structure. ias.ac.in The technique is not only used for phase identification but also for quantitative analysis and structure solution, as demonstrated by the use of Rietveld refinement on powder data to determine the crystal structure of NaOEt. researchgate.net The presence of broad, featureless spectra in XRD analysis would indicate amorphous material, contrasting with the sharp peaks characteristic of crystalline phases. researchgate.net

Infrared (IR) spectroscopy serves as a complementary technique for characterizing this compound. ias.ac.in It provides molecular-level information on chemical bonding and functional groups. researchgate.net IR spectra are used to confirm the identity of the ethoxide product and can help in assessing its purity by detecting the presence of contaminants like sodium hydroxide (B78521) or sodium carbonate, which can form upon exposure to moisture and air. wikipedia.orgias.ac.in

Stability, Degradation, and Quality Control in Research Samples of Sodium Ethoxide

Decomposition Pathways under Various Environmental Conditions

The stability of sodium ethoxide is significantly influenced by its immediate environment. Exposure to atmospheric gases and elevated temperatures can initiate degradation cascades, yielding a variety of byproducts.

This compound is highly susceptible to degradation upon exposure to air. wikipedia.orgruinatchem.com The two primary culprits are atmospheric moisture (H₂O) and carbon dioxide (CO₂).

In the presence of moist air, this compound readily hydrolyzes to form sodium hydroxide (B78521) (NaOH) and ethanol (B145695) (CH₃CH₂OH). wikipedia.orgruinatchem.com This conversion can be rapid and is often a primary source of contamination in samples of this compound. wikipedia.org The reaction is as follows:

CH₃CH₂ONa + H₂O → NaOH + CH₃CH₂OH

Even in moisture-free air, solid this compound reacts with atmospheric carbon dioxide. wikipedia.org This process, known as carbon fixation, initially forms sodium ethyl carbonate. wikipedia.org Further reactions can lead to the formation of other sodium salts, such as sodium carbonate (Na₂CO₃), and diethyl ether. wikipedia.orgnsf.gov The initial reaction with CO₂ is:

CH₃CH₂ONa + CO₂ → CH₃CH₂OCO₂Na

This degradation is a significant issue, as even newly obtained commercial batches can show variable levels of decomposition. wikipedia.org Over time, this degradation can cause the white powder to darken, turning yellow or brown, although the physical appearance may not always be an obvious indicator of impurity. wikipedia.orgruinatchem.com

Elevated temperatures can induce the thermal decomposition of this compound. The process begins at temperatures below 300°C (573 K). researchgate.netstackexchange.com A slow and steady decomposition can be observed from as low as 273 K (0°C), which may be due to the evaporation of residual ethanol and moisture; a more significant and sharp weight change occurs above 573 K (300°C). stackexchange.com

The decomposition yields a mixture of gaseous and solid products. The primary gaseous products are hydrocarbons, predominantly ethene (C₂H₄), with smaller amounts of methane, ethane, propylene, and butylene. researchgate.netstackexchange.com The solid residue left after thermal decomposition is a mixture of sodium carbonate (Na₂CO₃), sodium hydroxide (NaOH), and amorphous carbon. stackexchange.comdaneshyari.com

| Condition | Onset Temperature | Primary Gaseous Products | Solid Residue Products |

|---|---|---|---|

| Heating | Begins below 300°C (573 K) researchgate.netstackexchange.com | Ethene (major), Ethane, Propene, Butene researchgate.net | Sodium Carbonate, Sodium Hydroxide, Amorphous Carbon stackexchange.comdaneshyari.com |

Impact of Impurities and Degradation Products on Reaction Reproducibility

The presence of impurities and degradation products, such as sodium hydroxide and sodium carbonate, in this compound samples is a major cause of irreproducibility in chemical reactions. wikipedia.org This issue is particularly pronounced in sensitive applications like transition-metal-catalyzed cross-coupling reactions, such as the Suzuki reaction. wikipedia.org

The batch-to-batch quality of commercial this compound can vary significantly, and the temporal instability of any given sample means its purity can change during storage. chemrxiv.org Researchers have reported that even newly-obtained commercial batches can contain variable levels of degraded material. wikipedia.org This variability can lead to inconsistent reaction yields and profiles. For instance, in one study, a degraded sample of a sodium alkoxide base gave a 43% yield in a Suzuki reaction, while a less degraded sample from the same batch, tested 20 months earlier, had given a 76% yield, illustrating the impact of storage time on reactivity. chemrxiv.org

Interestingly, the relationship between degradation and reaction outcome is not always straightforward. In some cases, degraded this compound can lead to higher yields than the pure compound at a specific loading, which can be a confounding factor during reaction optimization. chemrxiv.org This highlights the critical need for assessing the purity of the base before its use to ensure reliable and reproducible experimental outcomes.

Analytical Methods for Assessing Purity and Degradation in Research

Given the significant impact of impurities on reaction outcomes, several analytical methods are employed to assess the purity and degradation of research-grade this compound. These techniques allow for the identification and quantification of the parent compound and its common degradants.

Spectroscopic Methods :

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectroscopy are powerful tools for identifying and quantifying organic impurities and degradation products like sodium ethyl carbonate. nsf.gov

Infrared (IR) Spectroscopy : IR spectroscopy can be used to characterize the compound and identify the presence of carbonate and hydroxide impurities. nsf.govias.ac.in

Raman Spectroscopy : This technique is also effective for monitoring the decomposition of sodium alkoxides when exposed to air, with changes in spectra observable within hours. nsf.gov

Diffraction and Elemental Analysis :

Powder X-Ray Diffraction (XRD) : XRD is used to confirm the crystal structure of this compound and identify crystalline impurities. ias.ac.inresearchgate.net

Elemental Analysis : Techniques such as Atomic Emission Spectroscopy (AES) and CHNS (Carbon, Hydrogen, Nitrogen, Sulfur) analysis are used to confirm the elemental composition and purity of the compound. ias.ac.inresearchgate.net

Titration Methods :

Karl Fischer Analysis : A modified Karl Fischer analysis can be used to determine the water content, which is crucial given the compound's reactivity with moisture. nsf.gov

| Analytical Method | Purpose in this compound Analysis |

|---|---|

| NMR Spectroscopy (¹H, ¹³C) | Identifies and quantifies organic impurities and degradation products (e.g., sodium ethyl carbonate). nsf.gov |

| Infrared (IR) Spectroscopy | Characterizes the compound and detects impurities like carbonates and hydroxides. nsf.govias.ac.in |

| Powder X-Ray Diffraction (XRD) | Confirms crystal structure and identifies crystalline impurities. ias.ac.inresearchgate.net |

| Elemental Analysis (AES, CHNS) | Verifies elemental composition and overall purity. ias.ac.inresearchgate.net |

| Acid-Base Titration | Measures total basicity to determine active base content. thermofisher.com |

Optimal Storage and Handling Protocols for Research-Grade this compound

To minimize degradation and ensure the integrity of research-grade this compound, strict storage and handling protocols are essential. The primary goal is to protect the compound from atmospheric moisture and carbon dioxide.

Inert Atmosphere : this compound must be stored under an inert atmosphere, such as dry nitrogen or argon. wikipedia.orggelest.comgelest.com This prevents contact with reactive atmospheric components.

Sealed Containers : Containers should be tightly sealed to maintain the inert atmosphere and prevent the ingress of air. ruinatchem.comgelest.com For laboratory use, storage in a rubber septum-capped flask inside a glove box or desiccator is a common practice. sciencemadness.org

Environmental Conditions : The storage area should be cool, dry, and well-ventilated. ruinatchem.com It should be kept away from heat sources, open flames, and direct sunlight. ruinatchem.com Storing at room temperature is often preferred over refrigeration, as taking a cold container out of storage can cause condensation, introducing moisture that leads to degradation. sciencemadness.org

Material Segregation : this compound should be stored separately from incompatible materials such as acids, oxidizers, esters, halogens, and ketones. ruinatchem.comgelest.com

Handling : Handling should be performed in a controlled environment, preferably within a glove box under an inert atmosphere, to minimize exposure to air. chemicalbook.com When handling powders, proper grounding procedures should be followed to avoid static electricity discharge. gelest.com Use of non-sparking tools is also recommended. gelest.com

By adhering to these protocols, researchers can significantly reduce the rate of decomposition, thereby preserving the quality of the reagent and enhancing the reproducibility of their experimental results.

Environmental and Green Chemistry Considerations in Sodium Ethoxide Research

Sodium Ethoxide in Environmentally Benign Synthesis Methodologies

This compound is a potent catalyst and reagent that is finding application in various environmentally benign synthesis methodologies. These methods aim to reduce waste, use less hazardous materials, and improve energy efficiency. Key areas where this compound is contributing to greener chemical processes include the valorization of waste materials and the development of sustainable routes for producing valuable chemicals.

One significant application is in the chemical recycling of post-consumer polyethylene (B3416737) terephthalate (B1205515) (PET) waste. dataintelo.comresearchgate.nettu-dortmund.de Glycolysis of PET, a process that breaks down the polymer into its monomer, bis(2-hydroxyethyl)terephthalate (BHET), can be efficiently catalyzed by this compound. dataintelo.comresearchgate.nettu-dortmund.de This process presents a promising alternative to landfilling or incineration of PET waste, contributing to a circular economy. The use of this compound in this context is considered environmentally benign due to its high efficiency and the potential for recycling the catalyst and solvent. dataintelo.comtu-dortmund.de

This compound also plays a crucial role in the production of biodiesel, a renewable alternative to fossil fuels. It acts as an efficient catalyst in the transesterification of vegetable oils and animal fats with ethanol (B145695) to produce fatty acid ethyl esters (FAEEs), the primary component of biodiesel. credenceresearch.com The use of ethanol derived from renewable resources further enhances the green credentials of this process. The shift toward such sustainable practices is a notable trend in the chemical industry. credenceresearch.com

Furthermore, this compound is utilized in the synthesis of a variety of fine chemicals and pharmaceutical intermediates, where the development of green and sustainable synthetic routes is of high importance. dataintelo.comchemicalbook.comnih.govsemanticscholar.org Its role as a strong base and catalyst facilitates numerous organic reactions, and ongoing research focuses on optimizing these reactions to minimize their environmental footprint. dataintelo.comnih.govsemanticscholar.org

Catalytic Efficiency and Resource Utilization in Sustainable Processes

The efficiency of a catalyst is a cornerstone of green chemistry, as it directly impacts resource and energy consumption. This compound has demonstrated high catalytic efficiency in several sustainable processes, leading to high conversion rates and product yields under optimized conditions.

In the glycolysis of PET, the catalytic performance of this compound has been systematically studied and compared to other catalysts. Research has shown that under optimized conditions, this compound can achieve high PET conversion and BHET yields. For instance, at a reaction temperature of 190°C, a PET:EtONa molar ratio of 150, and an ethylene (B1197577) glycol (EG) to PET molar ratio of 7, a PET conversion of 98% and a BHET yield of 76% can be achieved within 4 hours. dataintelo.comtu-dortmund.de

Catalytic Performance of this compound in PET Glycolysis

| Catalyst | Reaction Temperature (°C) | PET Conversion (%) | BHET Yield (%) |

|---|---|---|---|

| This compound | 190 | 98 | 76 |

| Zinc Acetate (B1210297) | 190 | 97 | 75 |

| Cobalt Acetate | 190 | 93 | 70 |

The efficiency of this compound as a catalyst in biodiesel production has also been a subject of investigation. While it is a highly effective catalyst, its performance can be influenced by various factors, including the presence of water and free fatty acids in the feedstock. Comparative studies with other catalysts, such as sodium hydroxide (B78521), have been conducted to determine the optimal conditions for biodiesel synthesis. semanticscholar.org Research has also explored the use of additives to enhance the catalytic activity of this compound and reduce reaction times. For example, the addition of potassium acetate has been shown to increase the observed rate constant in the methanolysis of soybean oil catalyzed by sodium methoxide, a related alkoxide. acs.orgacs.org

Waste Minimization and Solvent Reusability in this compound Mediated Reactions

A key principle of green chemistry is the minimization of waste. In the context of this compound-mediated reactions, this is being addressed through the development of processes that allow for the recycling and reuse of both the catalyst and the solvents.

In the industrial production of this compound itself, advancements have been made to improve sustainability. A patented production process describes a method that involves the reaction of sodium hydroxide with ethanol in a reactive distillation tower. google.com This process includes a system for recovering and recycling the ethanol vapor, which significantly reduces the consumption of raw materials and minimizes waste streams. google.com Such innovations in the production of the catalyst contribute to a more sustainable life cycle for this important chemical.

Emerging Research Directions and Future Perspectives

Novel Catalytic Systems Incorporating Sodium Ethoxide

This compound's role as a potent base is being leveraged to design innovative catalytic systems for a range of organic transformations. Beyond its traditional applications, it is proving to be a versatile catalyst in the synthesis of fine chemicals, pharmaceuticals, and biofuels anhaochemical.com.

One significant area of research is its application in transesterification reactions for the production of biodiesel anhaochemical.comchemicalbook.com. This compound serves as an efficient catalyst in the reaction between fats or oils and ethanol (B145695) to yield fatty acid ethyl esters, the primary component of biodiesel atamanchemicals.com. This process is crucial for the development of sustainable energy sources.

Furthermore, novel catalytic applications include its use in the synthesis of fragrances and flavorings, where it catalyzes esterification reactions to produce specific aromatic esters anhaochemical.com. In the pharmaceutical industry, it provides the necessary alkaline environment for synthesizing intermediates for various drugs, including antibiotics and cardiovascular medications anhaochemical.comchemicalbook.comgoogle.com. Research has also demonstrated its effectiveness as a catalyst for extracting valuable phenolic compounds from biomass, such as flax shive, by facilitating the cleavage of ester linkages chemicalbook.com.

Table 1: Selected Novel Catalytic Applications of this compound

| Application Area | Reaction Type | Substrates | Products | Reference |

|---|---|---|---|---|

| Biofuel Production | Transesterification | Triglycerides, Ethanol | Fatty Acid Ethyl Esters (Biodiesel) | anhaochemical.comchemicalbook.com |

| Pharmaceuticals | Various (e.g., Condensation) | Pharmaceutical Precursors | Drug Intermediates | anhaochemical.comchemicalbook.comgoogle.com |

| Flavor & Fragrance | Esterification | Carboxylic Acids, Ethanol | Aromatic Esters | anhaochemical.com |

| Biomass Processing | Transesterification | Flax Shive (Lignocellulose) | Phenolic Compounds | chemicalbook.com |

Exploration of this compound in Multicomponent Reactions

Multicomponent reactions (MCRs), which involve the combination of three or more reactants in a single step to form a complex product, are a cornerstone of efficient and sustainable chemical synthesis nih.govorganic-chemistry.orgarizona.edutcichemicals.com. This compound is emerging as a valuable reagent in promoting such complex transformations, particularly in the synthesis of heterocyclic compounds.

A notable example is the synthesis of pyrano[2,3-d]pyrimidine derivatives. Research has shown that this compound can be used to facilitate the reaction of malononitrile with other reagents to construct this important heterocyclic core, which is found in many biologically active molecules nih.gov. In some synthetic strategies, this compound is used in reactions that proceed through a sequence of steps, such as a Knoevenagel condensation followed by a Michael addition, which can be classified as a pseudo-multicomponent reaction, to build complex molecular architectures nih.gov. The strong basicity of this compound is crucial for deprotonating substrates, thereby generating the nucleophilic species necessary to drive these reaction cascades.

Development of New Synthetic Methodologies Utilizing this compound Reactivity

The fundamental reactivity of this compound as a strong base and nucleophile continues to inspire the development of new synthetic methods wikipedia.orgnbinno.com. Its utility in classic named reactions like the Claisen condensation, malonic ester synthesis, and the Williamson ether synthesis is well-established and continues to be a mainstay in organic synthesis atamanchemicals.comwikipedia.org.

Recent methodological advancements include the development of more efficient and environmentally friendly procedures. For instance, a facile Knoevenagel condensation for the production of ethyl(E)-2-cyano-3-substituted aryl/alkyl acrylates has been developed using this compound chemicalbook.com. This reaction is significant for creating carbon-carbon double bonds.

In a completely different application, researchers have developed a method for producing high-quality graphene foams through the pyrolysis of this compound. This represents a novel materials science application derived from the compound's specific chemical properties chemicalbook.com. Furthermore, innovations in the production of this compound itself, such as methods that offer higher yields and purity under milder conditions, contribute to its broader utility in synthetic chemistry google.comresearchgate.netchemicalbook.com.

Table 2: Key Synthetic Reactions Utilizing this compound

| Reaction Name | Role of this compound | Bond Formed | Typical Product | Reference |

|---|---|---|---|---|

| Claisen Condensation | Strong Base (to form enolate) | Carbon-Carbon | β-Keto Ester | atamanchemicals.comwikipedia.org |

| Malonic Ester Synthesis | Strong Base (to form enolate) | Carbon-Carbon | Substituted Acetic Acid | wikipedia.orgnbinno.com |

| Williamson Ether Synthesis | Nucleophile (as ethoxide) | Carbon-Oxygen (Ether) | Ether | atamanchemicals.comjetir.org |

| Knoevenagel Condensation | Base | Carbon-Carbon (double bond) | α,β-Unsaturated Ester | chemicalbook.com |

Advanced Spectroscopic and Computational Studies for Deeper Mechanistic Insights

A fundamental understanding of a reagent's structure and the mechanisms by which it reacts is crucial for optimizing existing synthetic methods and developing new ones digitellinc.comdigitellinc.com. Recent advanced studies on this compound have provided unprecedented insights.

For the first time, the crystal structure of this compound has been determined using X-ray crystallography ias.ac.inchemistryworld.com. This landmark achievement revealed a layered structure of alternating sodium and oxygen centers. Spectroscopic techniques, such as Infrared (IR) spectroscopy, have also been used to characterize the compound, providing details about its vibrational modes jetir.orgias.ac.in. This structural and spectroscopic information is vital for understanding its solid-state behavior and reactivity.

In parallel, computational chemistry, particularly Density Functional Theory (DFT), is being employed to unravel the mechanistic details of reactions involving ethoxide species tudelft.nl. For example, DFT studies on the dehydration of ethanol over zeolite catalysts have shown that the reaction proceeds through an ethoxide intermediate mdpi.com. These computational models allow researchers to investigate transition states and reaction energy barriers, providing a molecular-level understanding of how the ethoxide participates in the reaction. Such insights are invaluable for designing more efficient catalytic processes and predicting the outcomes of new reactions mdpi.com.

Q & A

Q. What are the standard methods for synthesizing sodium ethoxide, and how can purity be validated?

this compound is synthesized via the reaction of sodium metal with anhydrous ethanol under inert conditions. Purity validation involves titrimetric methods (e.g., acid-base titration) and spectroscopic techniques (FTIR or NMR) to confirm the absence of unreacted sodium or residual ethanol. For example, hydrolysis of this compound in water yields NaOH, which can be quantified via titration with HCl .

Q. How should this compound be safely handled and stored to prevent degradation or hazards?

this compound is hygroscopic and reacts violently with water, releasing heat and flammable gases. Store under inert gas (argon/nitrogen) in airtight containers to avoid moisture absorption. Regular peroxide testing (e.g., using potassium iodide-starch paper) is critical, as ethanol solutions can form explosive peroxides over time .

Q. What are the primary applications of this compound in organic synthesis?

It is widely used as a strong base or nucleophile in Claisen condensations, transesterifications, and dehydrohalogenation reactions. For instance, in biodiesel production, this compound catalyzes the transesterification of triglycerides with ethanol to yield ethyl esters .

Advanced Research Questions

Q. How can reaction parameters (e.g., catalyst loading, temperature) be optimized for this compound-mediated transesterification?

Use a Design of Experiments (DoE) approach, such as Central Composite Design (CCD), to evaluate variables like catalyst concentration (0.5–2.0 wt.%), ethanol-to-oil molar ratio (6:1–12:1), and temperature (40–70°C). Response Surface Methodology (RSM) can model interactions between variables to maximize ethyl ester yield. For example, optimal biodiesel production was achieved at 1.6 wt.% catalyst, 25% ethanol, and 55°C .

Q. What analytical methods resolve contradictions in reported saponification rates of this compound in ethanol?

Discrepancies arise from variations in ethanol purity, moisture content, or reaction kinetics. Use gas chromatography (GC) to monitor ester/soap ratios dynamically. Kinetic studies under controlled conditions (e.g., Karl Fischer titration for moisture quantification) can isolate variables affecting saponification .

Q. How does this compound compare to sodium methoxide in catalytic activity for esterification?

Sodium methoxide exhibits higher activity due to lower steric hindrance of the methoxy group. However, this compound minimizes soap formation in ethanol-rich systems. Comparative studies using Arrhenius plots reveal methoxide’s faster reaction rates but higher sensitivity to feedstock acidity .

Q. What strategies mitigate this compound’s sensitivity to atmospheric CO₂ during kinetic studies?

Conduct reactions in gloveboxes with <1 ppm O₂/H₂O. Use in situ FTIR or Raman spectroscopy to monitor real-time intermediate formation without exposure. For example, flow reactors with inert gas purging reduce CO₂ interference in Claisen condensation studies .

Methodological Guidelines

Q. How to design a statistically robust experiment for this compound-catalyzed reactions?

- Step 1: Define independent variables (e.g., catalyst concentration, solvent polarity) and dependent responses (yield, selectivity).

- Step 2: Use software like R or STATISTICA for DoE (e.g., fractional factorial design) to minimize experimental runs.

- Step 3: Validate models via ANOVA and lack-of-fit tests. For example, a 3-level CCD reduced biodiesel optimization to 9 experiments with 95% confidence intervals .

Q. How to reconcile conflicting data on this compound’s stability in ethanol solutions?

- Approach 1: Perform accelerated aging studies under controlled humidity/temperature.

- Approach 2: Use mass spectrometry to identify degradation byproducts (e.g., sodium carbonate from CO₂ absorption).

- Approach 3: Compare stability across solvent grades (e.g., absolute ethanol vs. 95% ethanol) .

Data Analysis and Reporting

Q. What statistical tools are recommended for analyzing this compound reaction data?

Use R or Python libraries (e.g., scikit-learn) for multivariate regression. For non-linear kinetics, employ the Michaelis-Menten model or time-series analysis. Report uncertainties via error bars and confidence intervals in plots .

Q. How to present this compound experimental data in compliance with academic standards?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.